molecular formula C13H17N5 B6448530 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2549047-95-0

4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6448530
CAS No.: 2549047-95-0
M. Wt: 243.31 g/mol
InChI Key: MQFAKKIOAJYDSN-UHFFFAOYSA-N
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Description

4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and an azetidine ring, which is further substituted with an imidazole moiety

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole-containing compounds have been shown to be effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature . Therefore, the development of new imidazole-containing compounds continues to be a promising area of research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the ethyl group and the azetidine ring. The imidazole moiety is then attached to the azetidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and azetidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-containing compounds: These include drugs like metronidazole and ketoconazole, which have antimicrobial properties.

    Azetidine-containing compounds: These are less common but include certain beta-lactam antibiotics.

    Pyrimidine-containing compounds: These include nucleotides like cytosine and thymine, which are essential for DNA and RNA.

Uniqueness

4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of these three distinct moieties, which confer a range of chemical and biological properties not found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethyl-6-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-2-12-5-13(16-9-15-12)18-7-11(8-18)6-17-4-3-14-10-17/h3-5,9-11H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFAKKIOAJYDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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